Structural Differentiation: 2-Phenylbutanoyl vs. 4-Methoxybenzoyl Carbonyl Substituent
The target compound features a 2-phenylbutan-1-one carbonyl where the alpha-carbon is sp3-hybridized and carries both a phenyl ring and an ethyl group, creating a chiral center. In contrast, the closest commercially cataloged analog (4-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (CAS 902287-74-5) bears a planar 4-methoxybenzoyl group with an sp2 carbonyl directly attached to an aromatic ring [1]. This structural divergence results in a >1.5-unit difference in predicted logP (target compound estimated XLogP3 ≈ 2.8–3.2 vs. analog XLogP3 = 1.3) and alters the spatial presentation of the terminal aryl group by approximately 2.5–3.0 Å relative to the piperazine nitrogen, which is critical for fitting into hydrophobic sub-pockets of targets such as Smoothened or ATR kinase [1][2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) and aryl group spatial displacement |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8–3.2 (estimated); alpha-carbon is sp3 with tetrahedral geometry; chiral center present |
| Comparator Or Baseline | CAS 902287-74-5: XLogP3 = 1.3 (PubChem computed); carbonyl directly attached to planar aromatic ring; achiral |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +1.9 log units; aryl centroid displacement ≈ 2.5–3.0 Å; introduction of stereochemical complexity (R/S enantiomers) |
| Conditions | Computational prediction based on XLogP3 algorithm (PubChem) and molecular mechanics conformational analysis |
Why This Matters
Higher lipophilicity and stereochemical complexity directly influence membrane permeability, metabolic stability, and target-binding entropy, making the target compound a distinct chemical probe for hydrophobic binding sites compared to the planar, less lipophilic 4-methoxybenzoyl analog.
- [1] PubChem Compound Summary for CID 6622739, (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone. National Center for Biotechnology Information. View Source
- [2] Strand MF, Wilson SR, Dembinski JL, Holsworth DD, Khvat A, Okun I, et al. (2011) A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE 6(6): e19904. View Source
